4,6-dichloro-7-methyl-1H-indole
Overview
Description
4,6-dichloro-7-methyl-1H-indole is a derivative of indole, an aromatic heterocyclic organic compound Indole derivatives are significant in various fields due to their biological and chemical properties The compound this compound is particularly interesting due to its unique structure, which includes chlorine and methyl groups attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-7-methyl-1H-indole typically involves the chlorination of 7-methylindole. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4,6-dichloro-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products:
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4,6-dichloro-7-methyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4,6-Dichloroindole: Lacks the methyl group, which can affect its reactivity and binding properties.
7-Methylindole: Lacks the chlorine atoms, resulting in different chemical and biological properties.
4,6-Dimethylindole:
Uniqueness: 4,6-dichloro-7-methyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dichloro-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKQQNZFHDWTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Cl)Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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